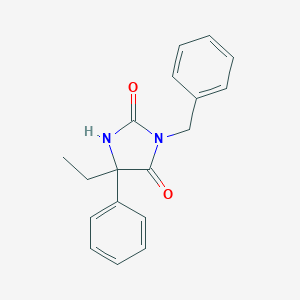
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione (BEPD) is a heterocyclic compound that has been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BEPD has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. In addition, BEPD has been found to possess unique properties that make it a promising candidate for use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Development
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione and its analogs have been explored in structure-activity relationship studies for their potential as substrate-specific ERK1/2 inhibitors. A study found that shifting the ethoxy substitution on the phenyl ring significantly improved the functional activities of these compounds in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).
Chemical Synthesis Innovations
Research has been conducted on the convenient synthesis of derivatives related to this compound, such as thiazolidine-2,4-diones, using microwave-assisted synthesis, which may offer potential in various chemical and pharmacological applications (Zidar et al., 2009).
Antimicrobial Applications
Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds showed potential antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Jat et al., 2006).
Study of Reaction Mechanisms
The reaction mechanisms involving compounds related to this compound have been explored to understand their chemical properties and potential applications in synthesis (Akeng'a & Read, 2005).
Electrophysical Properties
Studies have also been conducted on the electrochemical oxidation of hydantoins, including compounds related to this compound, to understand their electrochemical behavior and potential applications in various fields (Nosheen et al., 2012).
Antihyperglycemic Studies
Compounds related to this compound have been synthesized and evaluated for their antihyperglycemic activity, showing potential as therapeutic agents for diabetes (Gutiérrez-Hernández et al., 2019).
Novel Synthesis Approaches
Research has focused on developing novel methods for the synthesis of derivatives of this compound, enhancing the efficiency and applicability of these compounds in various scientific fields (Štamburg et al., 2015).
Ligand Binding and Anti-inflammatory Activities
Studies have also been conducted to understand the binding properties of thiazolidine-2,4-dione derivatives to various biological targets, including their anti-inflammatory activities and potential as PPARgamma ligands (Barros et al., 2010).
Eigenschaften
IUPAC Name |
3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






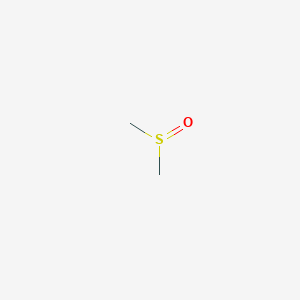
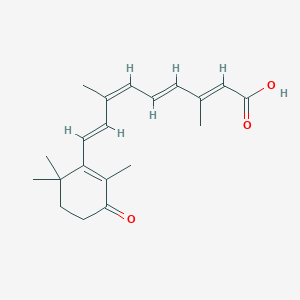
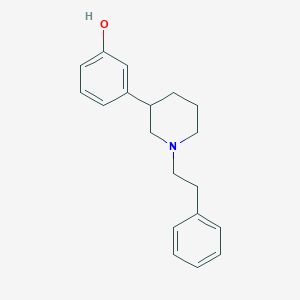


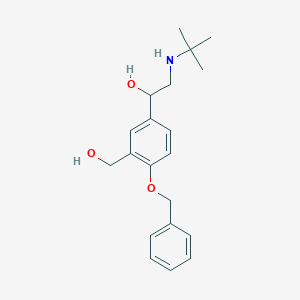
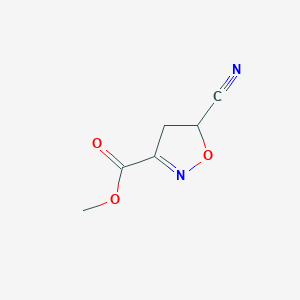


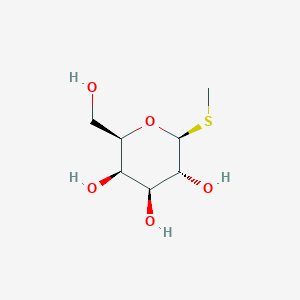
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)